molecular formula C24H19F4N5O B10779742 (8R)-8-[3-(2-Fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine

(8R)-8-[3-(2-Fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine

Cat. No. B10779742
M. Wt: 469.4 g/mol
InChI Key: OPSMDCTXTURNQW-HSZRJFAPSA-N
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Preparation Methods

The synthesis of CHEMBL576258 involves multiple steps, starting with the preparation of the tetrahydroimidazo[1,5-a]pyrimidin-6-amine core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The fluoropyridinyl and trifluoromethoxyphenyl groups are then introduced through substitution reactions, using reagents such as fluoropyridine and trifluoromethoxybenzene . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

CHEMBL576258 undergoes various types of chemical reactions, including:

Scientific Research Applications

CHEMBL576258 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of CHEMBL576258 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

CHEMBL576258 can be compared with other similar compounds, such as those with similar core structures or functional groups. Some similar compounds include:

properties

Molecular Formula

C24H19F4N5O

Molecular Weight

469.4 g/mol

IUPAC Name

(8R)-8-[3-(2-fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-imidazo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C24H19F4N5O/c25-20-19(6-2-11-30-20)15-4-1-5-17(14-15)23(21-31-12-3-13-33(21)22(29)32-23)16-7-9-18(10-8-16)34-24(26,27)28/h1-2,4-11,14H,3,12-13H2,(H2,29,32)/t23-/m1/s1

InChI Key

OPSMDCTXTURNQW-HSZRJFAPSA-N

Isomeric SMILES

C1CN=C2[C@@](N=C(N2C1)N)(C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC(=C4)C5=C(N=CC=C5)F

Canonical SMILES

C1CN=C2C(N=C(N2C1)N)(C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC(=C4)C5=C(N=CC=C5)F

Origin of Product

United States

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